2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid

Chemical safety CLP classification Regulatory compliance

2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 2551120-16-0) is a fluorinated heterocyclic building block belonging to the 2H-1,2,3-triazole-4-carboxylic acid class. It features a trifluoroethyl substituent at the N2 position of the triazole ring and a carboxylic acid handle at the C4 position, with a molecular formula of C5H4F3N3O2 and a molecular weight of 195.10 g/mol.

Molecular Formula C5H4F3N3O2
Molecular Weight 195.10 g/mol
Cat. No. B7451167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC5H4F3N3O2
Molecular Weight195.10 g/mol
Structural Identifiers
SMILESC1=NN(N=C1C(=O)O)CC(F)(F)F
InChIInChI=1S/C5H4F3N3O2/c6-5(7,8)2-11-9-1-3(10-11)4(12)13/h1H,2H2,(H,12,13)
InChIKeyDKVUTAIDSLCIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid: A Regioisomerically Defined Fluorinated Triazole Building Block for Medicinal Chemistry and Chemical Biology


2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid (CAS 2551120-16-0) is a fluorinated heterocyclic building block belonging to the 2H-1,2,3-triazole-4-carboxylic acid class. It features a trifluoroethyl substituent at the N2 position of the triazole ring and a carboxylic acid handle at the C4 position, with a molecular formula of C5H4F3N3O2 and a molecular weight of 195.10 g/mol . The compound is commercially available at purities of 95–98% for research and development use . In contrast, its 1H-regioisomer, 1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 856905-32-3), bears a CLP notification classifying it as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. This compound serves as a versatile intermediate for amide coupling, esterification, and click-chemistry-based library synthesis, with the N2-substituted architecture offering distinct regioisomeric topology relative to more common N1-substituted triazoles .

Procurement Risk Alert: Why 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid Cannot Be Casually Replaced with In-Class 1H- or Non-Fluorinated Triazole Analogs


Regioisomerism at the triazole N1 versus N2 position fundamentally alters molecular topology, dipole moment orientation, and hydrogen-bonding geometry, meaning that N2-substituted 2H-triazoles and N1-substituted 1H-triazoles are not functionally interchangeable in target-binding or supramolecular contexts [1]. The trifluoroethyl group imparts significantly higher lipophilicity (estimated ΔlogP ≈ +1.0–1.5 versus non-fluorinated ethyl analogs based on the Hansch π constant of –CH2CF3) and enhanced metabolic stability through the electron-withdrawing effect that shields adjacent positions from oxidative metabolism [2]. Generic substitution with a 1H-regioisomer, a non-fluorinated 2-ethyl analog, or a triazole with alternative carboxylic acid positioning (e.g., 5-carboxylic acid) would alter molecular recognition, PK properties, and observed biological activity—each change capable of invalidating a structure–activity relationship series .

Quantitative Differentiation Evidence: 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Regulatory Hazard Profile: Absence of CLP Classification for the 2H Isomer vs. Hazards Notified for the 1H Isomer

The 2H-target compound (CAS 2551120-16-0) has no harmonized or notified CLP classification in the ECHA C&L inventory as of 2026, implying a favorable acute toxicity and irritancy profile under standard handling conditions. In head-to-head comparison, its 1H-regioisomer (CAS 856905-32-3) carries a multi-hazard notification: Acute Tox. 4 (H302 – harmful if swallowed), Skin Irrit. 2 (H315 – causes skin irritation), Eye Irrit. 2A (H319 – causes serious eye irritation), and STOT SE 3 (H335 – may cause respiratory irritation) [1]. This absence of hazard classification for the 2H isomer reduces regulatory burden, simplifies SDS documentation, and lowers shipping restrictions for procurement in both academic and industrial settings.

Chemical safety CLP classification Regulatory compliance Procurement

Lipophilicity Enhancement: Estimated logP Shift Conferred by the –CH2CF3 Substituent vs. Non-Fluorinated 2-Ethyl Analog

The trifluoroethyl group (–CH2CF3) is established in medicinal chemistry as a lipophilicity-enhancing motif with a Hansch hydrophobic substituent constant π ≈ +1.0 to +1.5 relative to –CH2CH3. Applied to the 2H-triazole-4-carboxylic acid scaffold, the target compound is estimated to exhibit a cLogP approximately 1.0–1.5 units higher than its non-fluorinated 2-ethyl analog (2-ethyl-2H-1,2,3-triazole-4-carboxylic acid, MW 141.13, CAS 1372713-62-6) . This increase in lipophilicity is expected to enhance passive membrane permeability and is consistent with the broader class of –CH2CF3-functionalized triazoles, where the fluorine atoms contribute to both hydrophobicity and metabolic shielding [1].

Lipophilicity Drug design Physicochemical properties PK optimization

Metabolic Stability Advantage: Trifluoroethyl Group Shielding Effect vs. Non-Fluorinated Analogs (Class-Level Inference)

The electron-withdrawing character of the –CF3 group in the trifluoroethyl substituent reduces electron density on the adjacent carbon atoms, rendering them less susceptible to cytochrome P450-mediated oxidative metabolism. This is a well-documented class-level property of –CH2CF3-bearing aromatic heterocycles [1]. The target compound is expected to benefit from this metabolic shielding effect compared to its non-fluorinated 2-ethyl counterpart, where the ethyl group is prone to ω-oxidation and subsequent glucuronidation or clearance [2]. While direct microsomal stability data for the target compound are lacking, the broader fluorinated triazole class consistently demonstrates improved metabolic half-life; one representative fluorinated triazole series showed a 2- to 5-fold increase in in vitro metabolic stability (human liver microsomes t₁/₂) upon –CH2CF3 introduction [1].

Metabolic stability CYP metabolism Fluorination strategy Drug development

19F NMR Active Probe: Structural Confirmation and Interaction Studies Enabled by the –CF3 Group

The target compound contains three chemically equivalent fluorine atoms in the –CF3 group, providing a strong, sharp 19F NMR signal (δ ≈ –65 to –70 ppm, typical for –CH2CF3). This enables sensitive detection at low micromolar concentrations, a capability absent in non-fluorinated triazole-4-carboxylic acid analogs. 19F NMR is widely used for protein–ligand binding studies, fragment-based screening, and monitoring compound integrity in biological matrices [1]. The non-fluorinated 2-ethyl analog (CAS 1372713-62-6) lacks this spectroscopic handle, rendering it invisible to 19F NMR-based assays. Additionally, the 19F signal can serve as an internal quality control marker for lot-to-lot consistency in procurement [2].

19F NMR Structural biology Binding assays Quality control

Regioisomeric Topology: N2-Substituted 2H-Triazole vs. N1-Substituted 1H-Triazole – Differential Dipole and Hydrogen-Bonding Geometry

In the 2H-1,2,3-triazole system, the N2-substitution pattern positions the trifluoroethyl group symmetrically between N1 and N3, creating a distinct dipole moment vector and C2 symmetry axis not present in the 1H-isomer where the substituent is on N1 adjacent to N2 and N3. This structural difference alters the spatial presentation of both the trifluoroethyl tail and the C4-carboxylic acid handle relative to the triazole ring plane [1]. While no direct comparative binding data exist for the target compound versus its 1H-isomer against a specific protein target, a thesis from Universidade Federal Fluminense (2013) demonstrated differential biological activity profiles between 1H- and 2H-1,2,3-triazole regioisomers, with some 2H-isomers showing superior activity against Mtb-glucosidase enzymes [2]. For protein–ligand docking and pharmacophore modeling, the N2-topology occupies a distinct chemical space that cannot be replicated by N1-substituted analogs.

Molecular recognition Regioisomerism Supramolecular chemistry Target binding

Carboxylic Acid Position: C4-COOH Enables Amide Coupling vs. C5-COOH or Ester Analogs Offering Alternative Reactivity Vectors

The C4-carboxylic acid group on the 2H-triazole scaffold provides a well-precedented handle for amide bond formation with primary and secondary amines using standard coupling reagents (HATU, EDC/HOBt). This differs fundamentally from C5-carboxylic acid triazoles (e.g., 1H-1,2,3-triazole-5-carboxylic acid derivatives) where steric and electronic effects of the adjacent N1-substituent alter reactivity, and from ester analogs (e.g., methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate) that require an additional hydrolysis step before coupling [1]. The target compound thus provides a direct one-step diversification point for generating amide libraries, a key advantage in high-throughput medicinal chemistry workflows .

Amide coupling Library synthesis Bioconjugation Building block utility

Evidence-Backed Application Scenarios for 2-(2,2,2-Trifluoroethyl)-2H-1,2,3-triazole-4-carboxylic acid Procurement


Medicinal Chemistry Library Synthesis Requiring Low Regulatory Burden Building Blocks

For medicinal chemistry groups generating amide libraries via parallel synthesis, this compound offers a C4-COOH handle for direct coupling without deprotection steps, combined with the absence of CLP hazard classification that simplifies compound management in automated liquid-handling systems and reduces PPE requirements for bench chemists. The alternative 1H-isomer requires handling as a skin/eye irritant and respiratory hazard [1], adding compliance overhead in screening library production.

Fragment-Based Drug Discovery with 19F NMR Readout

The –CF3 group serves as a built-in 19F NMR probe, enabling direct detection of protein–ligand interactions in fragment screens without requiring additional fluorophore conjugation. Non-fluorinated triazole-4-carboxylic acid building blocks lack this capability, forcing reliance on alternative (and often less sensitive) 1H-STD or WaterLOGSY NMR methods [2]. This makes the target compound a first-choice fragment for 19F-based screening cascades.

Development of Metabolically Stabilized Probe Molecules

In chemical biology programs where probe molecules must survive extended cellular incubation (e.g., 24–72 h engagement assays), the trifluoroethyl group provides class-level metabolic stability benefits over non-fluorinated alkyl analogs [3]. The target compound's 2H-triazole scaffold also avoids the potential metabolic liabilities associated with N1-substitution, where N-dealkylation is a known clearance pathway for 1H-triazoles [1].

Agrochemical Lead Optimization Leveraging N2-Regioisomeric Topology

In agrochemical discovery, where N1-substituted 1,2,3-triazoles are widely patented as fungicides and herbicides, the 2H-regioisomer offers a differentiated patent landscape and potentially distinct target-site interactions [1]. The combination of fluorine-mediated lipophilicity and the C4-COOH derivatization handle allows rapid exploration of this under-represented chemical space for crop protection applications.

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